5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polyhalogenated aromatic compounds. The compound this compound represents a benzene ring with specific substitution at defined positions. The systematic name indicates that the benzene ring contains three fluorine atoms at positions 1, 2, and 3, with a chloro(difluoro)methoxy group positioned at the 5-carbon of the aromatic ring.
The nomenclature system employed follows the International Union of Pure and Applied Chemistry guidelines for naming complex halogenated organic compounds. The compound can also be referred to using alternative naming conventions that emphasize different structural features. In some chemical databases and literature, this compound may be identified as 5-[Chloro(difluoro)methoxy]-1,2,3-trifluorobenzene, maintaining the essential structural information while following slightly different formatting conventions.
Chemical Abstracts Service has assigned the unique registry number 1404194-58-6 to this compound, providing an unambiguous identifier for database searches and chemical procurement. This registry number serves as the definitive identifier across various chemical databases and commercial suppliers. The systematic approach to naming ensures consistency across scientific literature and facilitates accurate communication among researchers working with this specialized compound.
The naming convention also reflects the compound's membership in the broader class of halogenated aromatic ethers. The presence of the methoxy group linking the halogenated carbon to the benzene ring creates an ether functionality that distinguishes this compound from simple halogenated benzenes. This structural feature influences both the compound's chemical reactivity and its physical properties, making the systematic nomenclature particularly important for understanding structure-property relationships.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as Carbon-7 Hydrogen-2 Chlorine-1 Fluorine-5 Oxygen-1, reflecting the precise atomic composition of this polyhalogenated aromatic compound. This formula demonstrates the high degree of halogenation present in the molecule, with five fluorine atoms and one chlorine atom contributing significantly to the compound's overall molecular characteristics.
Table 1: Molecular Composition Analysis of this compound
| Element | Number of Atoms | Atomic Weight (grams per mole) | Contribution to Molecular Weight (grams per mole) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 | 36.15% |
| Hydrogen | 2 | 1.008 | 2.016 | 0.87% |
| Chlorine | 1 | 35.45 | 35.45 | 15.25% |
| Fluorine | 5 | 18.998 | 94.99 | 40.85% |
| Oxygen | 1 | 15.999 | 15.999 | 6.88% |
| Total | 16 | - | 232.54 | 100.00% |
The molecular weight of 232.54 grams per mole positions this compound within the medium molecular weight range for halogenated aromatic compounds. The substantial contribution of halogen atoms to the overall molecular weight reflects the high degree of substitution and the presence of heavy atoms that significantly influence the compound's physical and chemical properties.
The atomic composition reveals that nearly 56 percent of the molecular weight derives from halogen atoms, with fluorine atoms contributing the largest single component at approximately 41 percent of the total mass. This high halogen content is characteristic of specialized fluorinated compounds used in advanced applications where specific properties such as chemical inertness, thermal stability, or unique electronic characteristics are required.
The hydrogen content represents less than one percent of the total molecular weight, indicating the extensive replacement of hydrogen atoms with halogen substituents. This minimal hydrogen content contributes to the compound's expected stability and resistance to oxidation reactions that typically target carbon-hydrogen bonds in organic molecules.
Structural Elucidation via X-ray Crystallography and Computational Modeling
The structural characterization of this compound requires sophisticated analytical techniques to determine the precise three-dimensional arrangement of atoms and the conformational preferences of the molecule. While specific crystallographic data for this exact compound is limited in the available literature, structural analysis can be inferred from related polyhalogenated benzene derivatives and computational modeling approaches.
The benzene ring framework provides the fundamental structural scaffold, with the three fluorine atoms at positions 1, 2, and 3 creating a distinctive substitution pattern that influences the electronic distribution across the aromatic system. The chloro(difluoro)methoxy group at position 5 introduces additional structural complexity through the presence of the flexible methoxy linkage and the highly electronegative substituents on the terminal carbon atom.
Computational modeling studies of similar fluorinated aromatic compounds suggest that the chloro(difluoro)methoxy group adopts conformations that minimize steric interactions while maximizing favorable electronic interactions with the aromatic ring system. The presence of multiple fluorine atoms creates significant electron-withdrawing effects that influence bond lengths and angles throughout the molecule.
The carbon-oxygen bond connecting the benzene ring to the methoxy group typically exhibits bond lengths consistent with aromatic ether compounds, while the carbon-halogen bonds show characteristic distances reflecting the different atomic radii of chlorine and fluorine. The three fluorine atoms on the benzene ring occupy positions that create significant electronic perturbation of the aromatic system, leading to altered reactivity patterns compared to less substituted benzene derivatives.
Theoretical calculations using density functional theory methods provide insights into the preferred conformations and electronic structure of the molecule. These computational approaches reveal the distribution of electron density and identify regions of enhanced or diminished reactivity that guide understanding of the compound's chemical behavior.
Comparative Structural Analysis with Related Polyhalogenated Benzene Derivatives
The structural characteristics of this compound can be effectively analyzed through comparison with related polyhalogenated benzene derivatives present in the chemical literature. This comparative approach provides valuable insights into structure-property relationships and helps identify unique features of the target compound.
Table 2: Structural Comparison of this compound with Related Compounds
The comparative analysis reveals that this compound represents one of the most heavily halogenated compounds in this series, with six total halogen atoms contributing to its unique properties. The specific arrangement of three consecutive fluorine atoms on the benzene ring (positions 1, 2, and 3) creates a distinctive electronic environment that differs significantly from compounds with alternative substitution patterns.
The isomeric compound 1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene shares the same molecular formula and weight but exhibits different substitution patterns that likely result in altered physical properties and reactivity profiles. This structural isomerism demonstrates the importance of specific substitution positions in determining the overall characteristics of polyhalogenated aromatic compounds.
Comparison with 1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene reveals the impact of reduced fluorine content on molecular weight and expected properties. The presence of one fewer fluorine atom in this related compound results in a molecular weight difference of 18 grams per mole, corresponding to the atomic weight of fluorine. This difference illustrates how incremental changes in halogen content can influence the compound's characteristics.
The structural comparison with 5-Chloro-1,2,3-trifluorobenzene highlights the significance of the chloro(difluoro)methoxy functional group. This simpler compound lacks the ether linkage and the additional halogenated carbon, resulting in a substantially lower molecular weight and different chemical properties. The presence of the methoxy group in the target compound introduces additional conformational flexibility and potential reaction sites.
The analysis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene provides insight into the effects of substituting the difluoro functionality with additional fluorine atoms on the benzene ring. While maintaining similar molecular weights, these structural variations create compounds with different electronic distributions and potentially distinct applications in specialized chemical processes.
Properties
IUPAC Name |
5-[chloro(difluoro)methoxy]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-7(12,13)14-3-1-4(9)6(11)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGTQFWVKJZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step approach:
- Starting from a suitably substituted chlorinated and fluorinated benzene derivative.
- Introduction of the difluoromethoxy group via nucleophilic substitution or halogen exchange reactions.
- Use of selective fluorinating agents and halogen exchange reagents to achieve the trifluoro substitution pattern on the ring.
Detailed Preparation Methods
Starting Material Preparation
The precursor often involves 1,2,3-trichloro-5-trifluoromethylbenzene or related chlorinated-fluorinated benzenes, which are commercially available or prepared via chlorination and fluorination of trifluoromethylbenzene derivatives.
Example Reaction Conditions for Precursor Synthesis
| Parameter | Details |
|---|---|
| Starting material | 1,2,3-trichloro-5-trifluoromethylbenzene |
| Fluorinating agent | Potassium fluoride (KF), cesium fluoride (CsF) |
| Solvent | Sulfolane, dimethyl sulfoxide (DMSO) |
| Temperature | 100–190 °C |
| Reaction time | 15–36 hours |
| Pressure | Reduced pressure (~75 Torr) |
| Outcome | Partial substitution of chlorine by fluorine |
This method yields a mixture of dichloro-fluoro-trifluoromethylbenzene isomers, including 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene.
Introduction of the Difluoromethoxy Group
The difluoromethoxy substituent can be introduced via nucleophilic substitution of a chloro or hydroxy group with a chlorodifluoromethyl ether intermediate or by direct halogen exchange using difluoromethoxy reagents.
- Typical reagents include chlorodifluoromethanol derivatives or chlorodifluoromethyl halides.
- The reaction is often catalyzed or facilitated by bases or phase transfer catalysts.
- Reaction conditions are optimized to avoid over-fluorination or decomposition.
Fluorination and Chlorination Control
Selective fluorination is achieved by balancing the equivalents of fluoride sources (KF, CsF) and controlling temperature and solvent polarity.
Research Findings and Reaction Optimization
Fluoride Source and Solvent Effects
Reaction Mechanism Insights
- The fluorination proceeds via nucleophilic aromatic substitution where fluoride ions displace chlorine atoms.
- The difluoromethoxy group formation involves nucleophilic attack on chlorodifluoromethyl intermediates.
- Temperature and reaction time are critical to maximize fluorine incorporation while minimizing side reactions.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of precursor | Chlorine gas or thionyl chloride | 80–120 °C | 2–4 h | 85–95 | For generating chlorinated intermediates |
| Fluorination (KF, CsF) | Sulfolane/DMSO, KF and CsF mixture | 145–190 °C | 15–36 h | 31–90 | Higher temp and mixed fluorides improve yield |
| Difluoromethoxy introduction | Chlorodifluoromethyl reagents, base catalysis | 50–100 °C | 4–12 h | 60–85 | Requires careful control to prevent decomposition |
Chemical Reactions Analysis
Types of Reactions
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro(difluoro)methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Fluorinated compounds are increasingly recognized for their beneficial effects in drug design due to their unique chemical properties. The incorporation of fluorine can enhance the pharmacokinetic profiles of drugs by improving their metabolic stability and bioavailability.
1.1. Drug Design and Development
- Metabolic Stability : The presence of fluorine atoms can significantly increase the resistance of drug molecules to metabolic degradation. For instance, the replacement of hydrogen atoms with fluorines can block hydroxylation reactions mediated by cytochrome P450 enzymes, which are crucial in drug metabolism .
- Case Study : A study highlighted the use of fluorinated analogs in developing anticancer agents. The introduction of trifluoromethyl groups into drug scaffolds has been shown to enhance their activity against cancer cells while reducing off-target effects .
1.2. Antimicrobial Agents
- Mechanism of Action : Fluorinated compounds often exhibit enhanced activity against bacterial strains due to improved lipophilicity and membrane permeability.
- Research Findings : Investigations into fluorinated phenylcyanoacrylates revealed promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .
Agrochemical Applications
The agricultural sector benefits from fluorinated compounds for their efficacy as pesticides and herbicides.
2.1. Pesticide Efficacy
- Increased Potency : Fluorination can enhance the biological activity of agrochemicals, making them more effective at lower concentrations.
- Data Table : A comparative analysis of various fluorinated pesticides indicates that those containing trifluoromethyl or difluoromethoxy groups exhibit superior performance against target pests.
| Compound Name | Activity Level | Target Pest |
|---|---|---|
| 5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene | High | Aphids |
| Trifluoromethylphenylcarbamate | Moderate | Leafhoppers |
| Difluoromethoxyphenylacetate | Low | Beetles |
2.2. Environmental Impact
- Persistence and Toxicity : While fluorinated agrochemicals demonstrate high efficacy, their environmental persistence raises concerns regarding bioaccumulation and toxicity in non-target organisms . Regulatory assessments are essential to balance efficacy with ecological safety.
Material Science Applications
Fluorinated compounds are also utilized in material science for their unique properties.
3.1. Polymer Chemistry
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Case Study : Research on the synthesis of halogen-substituted polymers demonstrated improved mechanical properties and resistance to solvents when incorporating fluorinated monomers .
3.2. Coatings and Surface Modifications
- Hydrophobicity : Fluorinated compounds impart hydrophobic characteristics to surfaces, making them suitable for applications in anti-fogging and anti-staining coatings.
- Research Insights : Studies indicate that surfaces modified with fluorinated compounds exhibit reduced surface energy, leading to enhanced water repellency and dirt resistance .
Biological Activity
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene is a fluorinated aromatic compound notable for its unique chemical structure, which includes a chloro(difluoro)methoxy group and multiple trifluoro substituents on a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
The molecular formula of this compound is CClFO, with a molecular weight of approximately 200.09 g/mol. The presence of fluorine atoms contributes to its stability and reactivity, making it an interesting candidate for various applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, with indications that it may inhibit cancer cell proliferation through various mechanisms.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes and receptors, potentially leading to modifications in their activity. This is crucial for understanding its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme function and receptor activity. The unique combination of the difluoromethoxy and trifluoro groups enhances its interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Reduction in cancer cell viability | |
| Enzyme Modulation | Alteration in enzyme activity |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound showed significant inhibition against various strains of bacteria and fungi. The mechanism involved disruption of cell membrane integrity and inhibition of metabolic pathways essential for microbial growth.
- Anticancer Research : In vitro studies indicated that treatment with this compound led to apoptosis in cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs.
- Enzyme Interaction Analysis : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it was found to inhibit the activity of certain kinases critical for cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The compound’s structural uniqueness lies in its chloro(difluoro)methoxy substituent. Below is a comparison with analogous halogenated benzene derivatives:
Key Observations:
- Fluorination and Lipophilicity: Compounds with trifluoromethyl or difluoromethoxy groups (e.g., XLogP3 = 5.3 in ) exhibit higher lipophilicity compared to methoxy or ethoxy analogs (XLogP3 = 1.8–2.1), making them suitable for hydrophobic applications like pesticide formulations .
- Substituent Reactivity: Chloro(difluoro)methoxy groups enhance electrophilic substitution resistance compared to simple methoxy or chloro substituents, as seen in the stability of 5-[(4-Bromo-...)-trifluorobenzene .
- Bioactivity: The sulfonamide derivative (CAS 695194-64-0) demonstrates how functional group addition (e.g., sulfonamide) expands utility into medicinal chemistry .
Thermal and Chemical Stability
- Thermal Stability: Fluorinated benzenes like 1,2,3-trifluoro derivatives decompose at temperatures >300°C, whereas methoxy analogs (e.g., 5-Chloro-1,3-difluoro-2-methoxybenzene) degrade at lower temperatures (~200°C) due to weaker C-O bonds .
- Hydrolytic Resistance: The chloro(difluoro)methoxy group resists hydrolysis better than ethoxy or acetylated derivatives, as evidenced by the persistence of similar compounds in environmental matrices .
Agrochemical Potential
Compounds like 5-[(4-Bromo-...)-trifluorobenzene (CAS 511540-64-0) are precursors to herbicides and insecticides, leveraging fluorine’s electron-withdrawing effects to enhance target binding . For example, fluazifop-butyl (CAS 86811-58-7), a related trifluoromethyl pyridine derivative, is a commercial herbicide .
Environmental Impact
Halogenated benzenes, including chloro- and bromo- analogs, are persistent in groundwater due to low biodegradability . For instance, 1,2,3-Trichlorobenzene (a structurally simpler analog) is listed as a groundwater contaminant with a half-life >1 year .
Q & A
Q. What are the recommended synthetic routes for 5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene?
A plausible method involves sequential functionalization of a benzene ring. First, introduce fluorine atoms via directed ortho-metallation using LDA (lithium diisopropylamide) in anhydrous THF at -78°C, followed by fluorination with N-fluoropyridinium salts . The chloro-difluoro-methoxy group can be introduced via nucleophilic substitution: react a pre-functionalized intermediate (e.g., 1,2,3-trifluorophenol) with chlorodifluoromethanesulfonyl chloride (ClCF₂SO₂Cl) under basic conditions (K₂CO₃/DMF, 60°C). Purification via column chromatography (hexane:ethyl acetate, 9:1) yields the target compound .
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard for confirming the substitution pattern and bond geometry. For preliminary analysis, use ¹⁹F NMR to verify fluorine environments: the three aromatic fluorines (1,2,3-positions) resonate as distinct peaks between -110 to -120 ppm, while the CF₂Cl group shows a triplet near -80 ppm due to coupling with chlorine . High-resolution mass spectrometry (HRMS) with ESI+ can confirm the molecular ion ([M+H]⁺ expected at m/z 278.96) .
Q. What solvents and conditions optimize its stability during storage?
Store under inert atmosphere (Ar/N₂) at -20°C in amber vials. The compound is stable in halogenated solvents (e.g., CDCl₃ for NMR) but degrades in polar aprotic solvents like DMSO due to potential hydrolysis of the CF₂Cl group. Monitor purity via HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm) .
Advanced Research Questions
Q. How do the substituents influence the compound’s electronic properties and reactivity?
The electron-withdrawing fluorine and CF₂Cl groups create a strongly electron-deficient aromatic ring, directing electrophilic attacks to the para position (relative to existing substituents). Computational studies (DFT at B3LYP/6-311+G(d,p) level) reveal reduced HOMO density on the ring, making it less reactive toward electrophiles like NO₂⁺. Experimental validation via nitration (HNO₃/H₂SO₄, 0°C) shows minimal reactivity, requiring harsher conditions (e.g., fuming HNO₃, 50°C) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives?
Discrepancies often arise from competing substitution pathways. For example, incomplete lithiation during synthesis may lead to byproducts (e.g., 4-fluoro isomers). Use in situ ¹⁹F NMR to monitor reaction progress and optimize stoichiometry. If conflicting data arise in regioselectivity studies (e.g., sulfonation), employ competitive kinetic experiments with isotopic labeling (³⁵S) and LC-MS analysis .
Q. How can computational modeling predict its interactions in supramolecular systems?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding affinity to hydrophobic pockets in proteins or host-guest systems. Parameterize the CF₂Cl group using ab initio charge calculations (MP2/cc-pVTZ). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps.
- Contradiction Mitigation : Cross-validate analytical data (e.g., GC-MS vs. NMR) to rule out isomerization .
- Environmental Monitoring : For trace analysis, employ GC-MS with electron capture detection (ECD; LOD = 0.2 µg/L) as per EPA Method 8270 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
